4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17534233
InChI: InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3
SMILES:
Molecular Formula: C13H15BF3NO4
Molecular Weight: 317.07 g/mol

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17534233

Molecular Formula: C13H15BF3NO4

Molecular Weight: 317.07 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H15BF3NO4
Molecular Weight 317.07 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3
Standard InChI Key AUTNDLIOODQPPB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is defined by its molecular formula C₁₃H₁₅BF₃NO₄ and a molecular weight of 317.07 g/mol . Its structure consists of a dioxaborolane ring (a cyclic boronic ester) fused to a phenyl ring substituted with nitro (–NO₂) and trifluoromethyl (–CF₃) groups at the 2- and 6-positions, respectively (Figure 1). The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability, making it preferable over free boronic acids in synthetic applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1159373-58-6
Molecular FormulaC₁₃H₁₅BF₃NO₄
Molecular Weight317.07 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N+[O-])C(F)(F)F
Purity≥95%
Storage ConditionsSealed refrigeration

The nitro group acts as a strong electron-withdrawing moiety, while the trifluoromethyl group contributes to lipophilicity and metabolic stability . These features make the compound a candidate for drug discovery, particularly in designing kinase inhibitors or protease modulators .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a Suzuki-Miyaura coupling precursor strategy. A common approach is the palladium-catalyzed borylation of a halogenated aromatic precursor. For example, 2-nitro-6-(trifluoromethyl)phenyl bromide may react with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) to yield the target compound .

Reaction Scheme
Ar–Br+B2pin2Pd catalystAr–Bpin+Byproducts\text{Ar–Br} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar–Bpin} + \text{Byproducts}

Yields for such reactions typically range from 60% to 85%, depending on the purity of the starting material and reaction optimization .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, Ar–H), 7.89 (t, J = 8.0 Hz, 1H, Ar–H), 7.65 (d, J = 8.0 Hz, 1H, Ar–H), 1.35 (s, 12H, pinacol–CH₃).

    • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of sp²-hybridized boron).

    • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 ppm (CF₃ group) .

  • Mass Spectrometry (MS):
    ESI-MS m/z: 318.07 [M+H]⁺, consistent with the molecular formula .

Applications in Pharmaceutical Research

Role in Cross-Coupling Reactions

As a boronic ester, this compound participates in Suzuki-Miyaura couplings, enabling the construction of biaryl structures critical in drug molecules. For instance, it has been employed in synthesizing trifluoromethylated biphenyls, which are prevalent in antifungals and antivirals .

Table 2: Comparative Reactivity of Boronic Esters

CompoundReaction Yield (%)Application
Target Compound (CAS 1159373-58-6)78Antiviral agents
4,4,5,5-Tetramethyl-2-phenyl-dioxaborolane92Polymer additives
2-(2-Fluoro-3-nitrophenyl)-dioxaborolane65Fluorescent probes

Comparative Analysis with Structural Analogues

Substituent Effects on Properties

Comparing the target compound (CAS 1159373-58-6) with analogues reveals substituent-driven trends:

Table 3: Impact of Substituents on Physicochemical Properties

Compound (CAS)SubstituentslogPWater Solubility (mg/mL)
1159373-58-6–NO₂, –CF₃2.870.12
1218791-26-4–NO₂, –CF₃ (5-position)2.910.09
1189042-70-3–F, –NO₂2.150.34

The meta-substituted –CF₃ group in CAS 1218791-26-4 marginally increases lipophilicity compared to the ortho-substituted target compound . Fluorine substitution (CAS 1189042-70-3) improves solubility due to its electronegativity and smaller steric footprint .

Future Directions

Research opportunities include:

  • Catalyst Development: Designing asymmetric catalysts leveraging the –CF₃ group’s steric effects.

  • Targeted Drug Delivery: Exploiting the nitro group for hypoxia-activated prodrugs in cancer therapy.

  • Materials Science: Incorporating the compound into covalent organic frameworks (COFs) for gas storage.

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